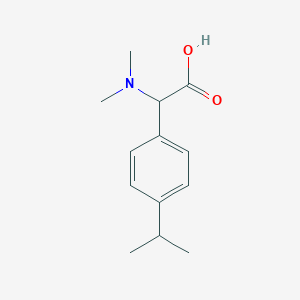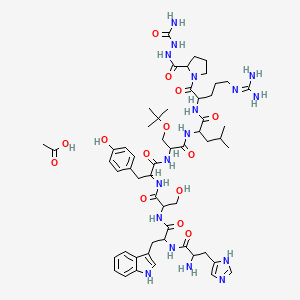![molecular formula C11H14N2 B12113535 5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
5-butyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core with a butyl group attached at the 5-position. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with butyric acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of any functional groups present on the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the butyl group or hydrogen atoms on the benzimidazole ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: 5-Butyl-1H-benzo[d]imidazole is used as a precursor in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for drug development.
Industry: In the agrochemical industry, benzimidazole derivatives are used as fungicides and herbicides. The compound’s stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-butyl-1H-benzo[d]imidazole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to their death. In cancer therapy, it may interfere with cell division, preventing the proliferation of cancer cells.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like DNA gyrase in bacteria.
Receptors: Binding to specific receptors on cell surfaces, blocking signal transduction pathways.
Pathways: Disruption of metabolic pathways essential for cell survival and replication.
Comparison with Similar Compounds
1H-benzo[d]imidazole: The parent compound without the butyl group.
5-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group instead of a butyl group.
5-ethyl-1H-benzo[d]imidazole: Another analog with an ethyl group.
Uniqueness: 5-Butyl-1H-benzo[d]imidazole stands out due to the presence of the butyl group, which can influence its lipophilicity, reactivity, and biological activity
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-butyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-8H,2-4H2,1H3,(H,12,13) |
InChI Key |
FGQBDMCTWLXZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
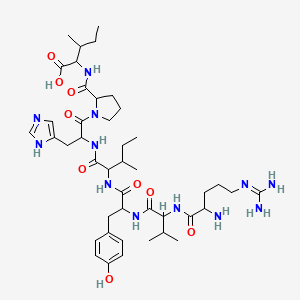
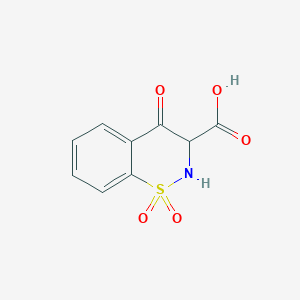
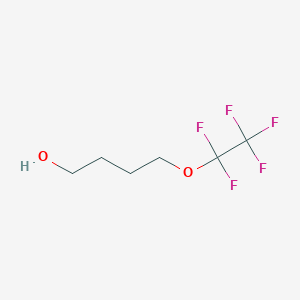
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

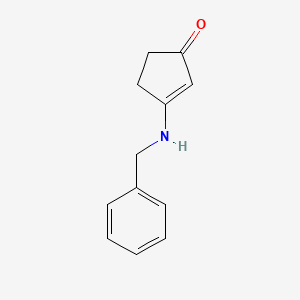
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

